3-Buten-2-one, 4-(ethylimino)- (9CI)
Description
3-Buten-2-one, 4-(ethylimino)- (9CI) is an α,β-unsaturated ketone derivative with an ethylimino (-N=CHCH₂CH₃) substituent at the 4-position. This compound belongs to a broader class of butenone derivatives, which are characterized by their conjugated enone systems.
Properties
CAS No. |
125032-47-5 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.144 |
IUPAC Name |
4-ethyliminobut-3-en-2-one |
InChI |
InChI=1S/C6H9NO/c1-3-7-5-4-6(2)8/h4H,3H2,1-2H3 |
InChI Key |
FPQZINGYIALMQP-UHFFFAOYSA-N |
SMILES |
CCN=C=CC(=O)C |
Synonyms |
3-Buten-2-one, 4-(ethylimino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects
- 4-(2-Furyl)-3-buten-2-one (CAS 623-15-4): The furyl group is an electron-rich aromatic substituent, contributing to resonance stabilization. In contrast, the ethylimino group in 3-Buten-2-one, 4-(ethylimino)- (9CI) is a stronger electron-withdrawing group due to the imine (-N=) moiety. This difference affects electrophilic reactivity: the furyl derivative may undergo substitution at the furan ring, while the ethylimino compound is more likely to participate in nucleophilic additions at the α,β-unsaturated site .
- gamma-Ionone (4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one): This compound features a bulky cyclohexyl substituent, which sterically hinders the enone system. The ethylimino group, being less bulky, may allow for greater accessibility in chemical reactions .
- The ethylimino substituent, however, may enhance conjugation and stabilize intermediates in polymerization or photochemical processes .
Table 1: Structural Comparison
| Compound Name | Substituent | Key Features |
|---|---|---|
| 3-Buten-2-one, 4-(ethylimino)- (9CI) | Ethylimino (-N=CHCH₂CH₃) | Electron-withdrawing, planar structure |
| 4-(2-Furyl)-3-buten-2-one | 2-Furyl | Aromatic, resonance-stabilized |
| gamma-Ionone | Cyclohexyl-methylene | Steric hindrance, fragrance applications |
| 4-Cyclopropyl-3-buten-2-one | Cyclopropyl | Ring strain, increased reactivity |
Functional and Application Differences
Fluorescence and Optical Properties
- 9CI Derivatives (Anthracene vs. Ethylimino): highlights that fluorophores with large aromatic systems (e.g., anthracene in 9CI) exhibit strong fluorescence, while smaller substituents (e.g., ethylimino) may lack this property.
Solubility and Stability
- The ethylimino group’s polarity may enhance solubility in polar solvents compared to non-polar cyclopropyl or cyclohexyl derivatives.
- Imine-containing compounds are prone to hydrolysis under acidic conditions, whereas furyl or alkyl-substituted butenones are more stable .
Toxicity and Handling
- 3-Hydroxy-4-(methylamino)-3-buten-2-one (CAS 72277-91-9): Requires strict respiratory protection and ventilation due to reactivity ().
- 4-Cyclobutyl-3(E)-buten-2-one :
Safety protocols emphasize avoiding dust formation and using alcohol-resistant foam for fire suppression (). - 3-Buten-2-one, 4-(ethylimino)- (9CI): Likely shares handling requirements with other imine derivatives, necessitating inert storage conditions to prevent degradation .
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